N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with fused pyrazole and pyrimidine rings. Key structural features include:
- Position 2: A trifluoromethyl (-CF₃) group, which enhances metabolic stability and electron-withdrawing properties.
- Position 3: A 4-methylphenyl substituent, contributing steric bulk and moderate lipophilicity.
- Position 5: A methyl group, simplifying steric interactions compared to bulkier substituents.
- Position 7: An N-(4-ethoxyphenyl)amine moiety, balancing solubility and membrane permeability via the ethoxy group.
This compound’s design likely targets mycobacterial ATP synthase inhibition, as seen in related pyrazolo[1,5-a]pyrimidines .
Properties
Molecular Formula |
C23H21F3N4O |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H21F3N4O/c1-4-31-18-11-9-17(10-12-18)28-19-13-15(3)27-22-20(16-7-5-14(2)6-8-16)21(23(24,25)26)29-30(19)22/h5-13,28H,4H2,1-3H3 |
InChI Key |
SXVOFRSPQFYRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe ethoxyphenyl, methylphenyl, and trifluoromethyl groups are then introduced via substitution reactions using suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Substituent Effects at Position 3
- Target Compound : 3-(4-methylphenyl)
- The methyl group provides moderate electron-donating effects and steric hindrance.
- Compound 47 (): 3-(4-fluorophenyl)
- Compound 15 (): 3-phenyl with 2-trifluoromethyl
Key Insight : Fluorinated aryl groups at position 3 (e.g., 4-fluorophenyl) generally show superior anti-mycobacterial activity compared to alkyl-substituted aryl groups .
Substituent Effects at Position 5
- Compound 47 (): 5-phenyl
- Compound 16a (): 5-propyl
- Longer alkyl chains increase lipophilicity but risk off-target interactions.
Key Insight : Smaller substituents (e.g., methyl) at position 5 balance activity and pharmacokinetics, while bulkier groups (phenyl, propyl) may optimize potency at the expense of solubility .
Substituent Effects at Position 7
- Target Compound: N-(4-ethoxyphenyl) Ethoxy improves solubility (cLogP ~3.2 estimated) compared to non-polar substituents.
- Compound 47 (): N-(6-methylpyridin-2-ylmethyl)
- Compound 23 (): N-(2-methoxyethyl)
- Methoxyethyl increases aqueous solubility but may weaken target affinity.
Key Insight : Aryl amines with alkoxy groups (e.g., 4-ethoxyphenyl) optimize a balance between solubility and target engagement compared to heteroaromatic or aliphatic amines .
Role of Trifluoromethyl at Position 2
- Target Compound : 2-(trifluoromethyl)
- The -CF₃ group enhances resistance to oxidative metabolism and strengthens hydrophobic interactions.
- Compound 43 (): 2-(trifluoromethyl) in a triazolo[1,5-a]pyrimidine core
Key Insight : The 2-trifluoromethyl group is a critical pharmacophore across heterocyclic scaffolds, improving both potency and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
